molecular formula C8H8FNO3 B13515496 Methyl 5-amino-2-fluoro-3-hydroxybenzoate

Methyl 5-amino-2-fluoro-3-hydroxybenzoate

Cat. No.: B13515496
M. Wt: 185.15 g/mol
InChI Key: SZESOMPYEOUIKS-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzoate structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-amino-2-fluoro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-fluoro-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a hydroxyl group on the benzoate ring allows for versatile chemical modifications and interactions .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 5-amino-2-fluoro-3-hydroxybenzoate

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3

InChI Key

SZESOMPYEOUIKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)O)F

Origin of Product

United States

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